1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole
Overview
Description
1-(2,2-Difluoroethyl)-2-ethyl-1H-imidazole is a chemical compound characterized by the presence of a difluoroethyl group attached to an imidazole ring
Scientific Research Applications
1-(2,2-Difluoroethyl)-2-ethyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable candidate for drug design and development.
Materials Science: The difluoroethyl group imparts lipophilicity and stability, making the compound useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological processes and interactions due to its ability to form stable bioisosteres.
Mechanism of Action
Target of Action
The primary targets of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole are the Synaptic Vesicle 2 (SV2) proteins and the GABAA receptors . SV2 proteins are involved in the regulation of neurotransmitter release, while GABAA receptors play a crucial role in inhibitory neurotransmission.
Mode of Action
This compound interacts with its targets in a unique way. It exhibits high affinity for SV2A, SV2B, and SV2C isoforms, with a greater affinity for SV2A than other antiepileptic drugs . Its interaction with SV2A is characterized by slower binding kinetics . Additionally, it displays low to moderate affinity for the benzodiazepine site on GABAA receptors .
Biochemical Pathways
The compound affects the pathways involving SV2 proteins and GABAA receptors. By binding to these targets, it can modulate neurotransmitter release and inhibitory neurotransmission
Pharmacokinetics
Similar compounds have been shown to exhibit sv2a occupancy at low doses and benzodiazepine site occupancy at higher doses . This suggests that the compound may have a dose-dependent bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of neurotransmitter release and inhibitory neurotransmission
Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-2-ethyl-1H-imidazole typically involves the introduction of the difluoroethyl group to the imidazole ring. One common method includes the use of difluoromethylation reagents. For instance, the reaction of imidazole derivatives with difluoromethylating agents such as (2,2-difluoroethyl)(aryl)iodonium triflate can be employed . This reaction is often carried out under mild conditions, making it suitable for the synthesis of various difluoroethylated compounds.
Industrial production methods may involve the use of more scalable processes, such as the reaction of imidazole with 1-chloro-2,2-difluoroethane in the presence of a base . This method allows for the efficient production of the desired compound on a larger scale.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-2-ethyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as thiols, amines, and alcohols can replace the fluorine atoms.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include hypervalent iodine reagents, transition metal catalysts, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-2-ethyl-1H-imidazole can be compared with other difluoroethylated compounds, such as:
2-(2,2-Difluoroethyl)-1,3-dicarbonyl Compounds: These compounds also contain the difluoroethyl group and exhibit similar lipophilic and stable properties.
Difluoromethylated Imidazoles: These compounds have a similar structure but differ in the position and number of fluorine atoms, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-2-ethylimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2/c1-2-7-10-3-4-11(7)5-6(8)9/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZRBQJJRUJTDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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